N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
Properties
Molecular Formula |
C18H19FN2O4S3 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H19FN2O4S3/c1-2-20(14-7-8-28(24,25)11-14)16(22)10-21-17(23)15(27-18(21)26)9-12-3-5-13(19)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3/b15-9- |
InChI Key |
WPABPHYERKCDAZ-DHDCSXOGSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfone-Containing Tetrahydrothiophene Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized via oxidation of tetrahydrothiophene derivatives. In a representative procedure, tetrahydrothiophene-3-amine is treated with hydrogen peroxide (HO) in acetic acid under reflux to yield the sulfone derivative . The reaction typically proceeds at 80–90°C for 6–8 hours, achieving >90% conversion . Subsequent N-ethylation is performed using ethyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfone formation | HO, CHCOOH, 80°C, 8h | 92% | |
| N-Ethylation | CHBr, KCO, DMF | 85% |
Preparation of the Thiazolidinone Core with 4-Fluorobenzylidene Substituent
The [(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] segment is synthesized via a cyclocondensation reaction. A mixture of 4-fluorobenzaldehyde, rhodanine, and ammonium acetate in glacial acetic acid is heated at 120°C for 12 hours . The Z-configuration of the benzylidene group is confirmed by H NMR (δ 7.8–8.1 ppm, singlet for vinyl proton) .
Optimization Insights:
-
Solvent: DMF enhances reaction efficiency compared to ethanol .
-
Catalyst: Piperidine (5 mol%) improves regioselectivity for the Z-isomer .
Amide Coupling and Final Assembly
The acetamide linker is introduced via a two-step process:
-
Chloroacetylation: The thiazolidinone intermediate is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature .
-
Nucleophilic Displacement: The chlorinated intermediate is treated with N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (EtN) in tetrahydrofuran (THF) at 50°C .
Critical Parameters:
-
Temperature Control: Maintaining 0°C during chloroacetylation prevents side reactions .
-
Molar Ratio: A 1:1.2 ratio of chloroacetylated thiazolidinone to sulfone-amine ensures complete conversion .
Analytical Characterization and Quality Control
Spectroscopic Data:
| Technique | Key Signals | Source |
|---|---|---|
| H NMR | δ 1.2 (t, 3H, CHCH), δ 3.4–3.6 (m, 4H, tetrahydrothiophene-SO), δ 7.6 (d, 2H, Ar-F) | |
| IR | 1680 cm (C=O), 1340 cm (SO), 1260 cm (C-F) | |
| MS | m/z 509.1 [M+H] |
Purity Assessment:
Challenges and Mitigation Strategies
-
Stereochemical Control:
-
Sulfone Oxidation Byproducts:
-
Scale-Up Limitations:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophen ring.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Specifically, it may act as an inhibitor of various enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : Compounds with similar thiazolidine structures have been reported to inhibit Src kinase, a target in cancer therapy .
Antimicrobial Activity
Research indicates that derivatives of compounds with thiazolidine rings can exhibit significant antibacterial properties. Studies have shown that these compounds are effective against a range of bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Antioxidant Properties
The presence of sulfur and nitrogen within the compound's structure suggests potential antioxidant activities, which could be beneficial in treating oxidative stress-related diseases .
Chemical Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions and syntheses.
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action associated with this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thiazolidine derivatives, demonstrating their effectiveness against multiple bacterial strains with minimal inhibitory concentrations lower than those of traditional antibiotics like ampicillin .
- Enzyme Interaction Studies : Research has focused on how compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide interact with specific enzymes, revealing their potential as enzyme inhibitors in metabolic pathways relevant to cancer progression .
- Development of New Therapeutics : The exploration of this compound's derivatives has led to the identification of new therapeutic agents that activate G protein-gated inwardly rectifying potassium channels (GIRK), which are important in neuronal signaling and may have implications for treating neurological disorders .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Fluorine Position: The 4-fluorobenzylidene group in the target compound may confer distinct electronic and steric effects compared to the 3-fluoro analog ().
Sulfone Modification: The 1,1-dioxidotetrahydrothiophen-3-yl group enhances polarity and may improve solubility compared to non-sulfonated analogs (e.g., phenyl or benzothiazole derivatives in ). This modification is shared with ’s compound, which includes a chlorophenylindole side chain but lacks fluorinated benzylidene .
Bioactivity Trends: Thiazolidinones with electron-withdrawing groups (e.g., -F, -Cl) at the benzylidene position generally exhibit stronger antimicrobial activity. For example, compound 4d () with a simple phenyl group showed MIC values of ~10–20 μM, while methoxy-substituted analogs () may have reduced potency due to increased electron density .
Pharmacological Potential and Limitations
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Antimicrobial Activity: Thiazolidinones with fluorinated benzylidenes (e.g., 4-fluoro) may exhibit enhanced activity against Gram-positive bacteria and fungi due to improved membrane penetration .
- Metabolic Stability: The sulfone group in the tetrahydrothiophene moiety likely reduces oxidative metabolism, extending half-life compared to non-sulfonated derivatives .
- Toxicity Concerns : Sulfone-containing compounds may exhibit higher cytotoxicity, necessitating further SAR studies to balance efficacy and safety .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a tetrahydrothiophene ring and a thiazolidinone moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. Its structure can be characterized by the presence of various functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O4S3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| InChI Key | WPABPHYERKCDAZ-DHDCSXOGSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity, alter receptor signaling pathways, or disrupt protein-protein interactions. The presence of the fluorobenzylidene group is particularly significant as it may enhance binding affinity to target sites.
Antibacterial Activity
Research indicates that compounds similar in structure to this compound exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with related structures have shown MIC values against common pathogens such as E. coli and S. aureus at concentrations around 256 µg/mL .
Cytotoxicity and Antitumor Potential
Studies have also reported that derivatives of thiazolidinones possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .
Case Studies
Recent investigations into the biological activity of similar compounds have yielded promising results:
- Antibacterial Study : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives showed cytotoxicity against human cancer cell lines, suggesting their potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
